molecular formula C14H11ClN2O2 B6133657 2-CHLORO-N'~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE

2-CHLORO-N'~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE

Cat. No.: B6133657
M. Wt: 274.70 g/mol
InChI Key: UUWKFQZODPGLRA-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-N’~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of benzohydrazide, featuring a chloro group and a hydroxyl group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N’~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE typically involves the reaction of 2-chlorobenzohydrazide with 2-hydroxybenzaldehyde. The reaction is carried out in anhydrous ethanol with a few drops of glacial acetic acid as a catalyst. The mixture is stirred under reflux conditions for about 2 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N’~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides.

Scientific Research Applications

2-CHLORO-N’~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-CHLORO-N’~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chloro group can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, affecting pathways involved in antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-N’~1~-[(5-CHLORO-2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE: Similar structure but with an additional chloro group, which may enhance its reactivity.

    N’~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE: Lacks the chloro group, resulting in different reactivity and applications.

Uniqueness

2-CHLORO-N’~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE is unique due to the presence of both chloro and hydroxyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical reactions and applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-12-7-3-2-6-11(12)14(19)17-16-9-10-5-1-4-8-13(10)18/h1-9,18H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWKFQZODPGLRA-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-CHLORO-N'~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE
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2-CHLORO-N'~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE
Reactant of Route 3
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2-CHLORO-N'~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE

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